![molecular formula C6H8ClNS B2680362 2-(5-Chlorothiophen-2-YL)ethan-1-amine CAS No. 775576-21-1](/img/structure/B2680362.png)
2-(5-Chlorothiophen-2-YL)ethan-1-amine
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Description
2-(5-Chlorothiophen-2-YL)ethan-1-amine, also known as 5-chlorothiophen-2-yl ethanamine or 5-chloro-2-thiopheneethanamine, is an organosulfur compound used in various scientific research applications. It is a colorless liquid, with a boiling point of 105-106 °C and a melting point of -20 °C. It is soluble in water, ethanol, and ether, and is used as a reagent in organic synthesis.
Scientific Research Applications
Anti-Inflammatory Agents
The modification of thiazole derivatives, including compounds similar to 2-(5-chlorothiophen-2-yl)ethan-1-amine, has been explored for their anti-inflammatory properties . These agents play a crucial role in managing inflammation, which is a protective response to various infectious agents. Researchers have investigated the pharmacological potential of this scaffold, and further studies could uncover its specific anti-inflammatory mechanisms.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme involved in inflammation and pain. Some compounds with a similar structure to 2-(5-chlorothiophen-2-yl)ethan-1-amine have demonstrated anti-COX-2 activity . Investigating its COX-2 inhibitory effects could lead to the development of novel anti-inflammatory drugs.
Nickel-Catalyzed Cross-Coupling Reactions
Thiazole-containing compounds have been explored in nickel-catalyzed cross-coupling reactions. These reactions allow the formation of complex molecules by connecting different functional groups. Investigating the reactivity of 2-(5-chlorothiophen-2-yl)ethan-1-amine in such reactions could provide valuable insights .
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWABEWHMMLQLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-YL)ethan-1-amine |
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